molecular formula C11H10BrIN2O3 B1522521 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1305325-12-5

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B1522521
CAS No.: 1305325-12-5
M. Wt: 425.02 g/mol
InChI Key: FWYVLVKDZZLHKI-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid (CAS: 1305325-02-3 ) is a high-value, multi-halogenated heterocyclic compound designed for advanced research and development applications . Its molecular formula is identified as C11H10BrIN2O3 . This compound serves as a versatile and critical synthetic intermediate, particularly in the field of medicinal chemistry. The complex oxazolo[4,5-c]pyridine scaffold provides a rigid framework that is of significant interest in the design of novel bioactive molecules . The presence of both bromo and iodo substituents at the 4 and 6 positions, respectively, offers distinct sites for selective metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Furthermore, the carboxylic acid functional group at the 7-position allows for further derivatization through amide coupling or esterification, enabling researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. This makes it an indispensable building block for pharmaceutical researchers focused on synthesizing and evaluating new therapeutic agents . The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIN2O3/c1-11(2,3)10-14-5-6(18-10)4(9(16)17)8(13)15-7(5)12/h1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYVLVKDZZLHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136636
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo-
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URL https://comptox.epa.gov/dashboard/DTXSID601136636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-12-5
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10H10BrIN2O2C_{10}H_{10}BrIN_2O_2. Its structure features a bromine atom, an iodine atom, and a tert-butyl group on an oxazole-pyridine framework, which may contribute to its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods. A notable synthetic route involves the use of commercially available precursors such as picolinic acid. The process typically includes steps like amidation followed by cyclization to form the desired oxazole derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole-pyridine compounds can inhibit the growth of various bacterial strains.

Anti-inflammatory Effects

Some studies suggest that this compound may possess anti-inflammatory properties. For example, it has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Properties

There is emerging evidence that suggests potential anticancer activity. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Case Study 1: Antimicrobial Testing
    • Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound displayed a significant zone of inhibition compared to control groups, indicating strong antimicrobial activity.
  • Case Study 2: Anti-inflammatory Activity
    • Objective : Assess the impact on cytokine production.
    • Method : ELISA assays were conducted on treated macrophage cultures.
    • Results : A marked reduction in TNF-alpha levels was observed, suggesting effective anti-inflammatory action.
  • Case Study 3: Anticancer Activity
    • Objective : Investigate effects on human breast cancer cell lines.
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Results : The compound significantly reduced cell viability in a dose-dependent manner.

Table 1: Summary of Biological Activities

Activity TypeMethod UsedKey Findings
AntimicrobialDisk diffusionSignificant inhibition of S. aureus
Anti-inflammatoryELISAReduction in TNF-alpha production
AnticancerMTT assayDose-dependent reduction in cell viability

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The substituent at position 7 significantly influences physicochemical properties and reactivity. Key analogs include:

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid Carboxylic acid (-COOH) C₁₁H₁₁BrIN₂O₃ 299.12 High polarity, derivatization potential
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine Dimethoxymethyl (-CH(OCH₃)₂) C₁₃H₁₆BrIN₂O₃ 455.09 Reduced polarity; protective group strategy
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-c]pyridine Chlorine (-Cl) C₁₀H₁₀BrClIN₂O₂ 423.47 (calculated) Enhanced lipophilicity; intermediate in cross-coupling reactions

Key Observations:

  • Polarity and Solubility: The carboxylic acid analog exhibits higher aqueous solubility compared to the dimethoxymethyl and chloro derivatives due to its ionizable group.
  • Reactivity: The -COOH group enables conjugation (e.g., amide bond formation), while the dimethoxymethyl group serves as a protective intermediate for synthetic routes .
  • Commercial Status: The chloro derivative is available at a high cost ($1,395.80 USD/1g), whereas the carboxylic acid variant is discontinued .

Heterocyclic Core Modifications

Comparisons with structurally related heterocycles highlight the influence of the oxazolo-pyridine scaffold:

Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid
  • Example: 7-Bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS: 20419-73-2) .
  • Key Differences: The pyrrolo-pyrimidine core introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This compound is used in kinase inhibitor research, contrasting with the oxazolo-pyridine's applications in medicinal chemistry intermediates.
Imidazo[4,5-b]pyridine Derivatives
  • Example: 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid .
  • Such compounds are often employed in catalysis or as ligands, unlike the halogenated oxazolo-pyridines, which are typically intermediates.

Substituent Position Effects (NMR and Reactivity)

Evidence from triazolopyrimidine studies (e.g., [1,2,4]triazolo[1,5-c]pyrimidines vs. [1,2,4]triazolo[4,3-c]pyrimidines) demonstrates that substituent positioning alters NMR chemical shifts and thermal stability . For oxazolo-pyridines:

  • Iodo/bromo groups at positions 4/6 enable Suzuki-Miyaura cross-coupling reactions, a common strategy in pharmaceutical synthesis.

Preparation Methods

Key Preparation Steps and Methods

Protection and Functional Group Manipulation

  • Initial steps involve protection of phenolic or amino groups to prevent side reactions during subsequent steps. For example, protection with methoxyethoxy or dimethoxymethyl groups is common to stabilize intermediates during halogenation or coupling reactions.

  • The use of MEMCl (2-methoxyethoxymethyl chloride) in an aprotic solvent to protect hydroxyl groups on aromatic rings has been reported. This step is crucial for obtaining stable intermediates for further functionalization.

Halogenation and Boronic Acid Formation

  • Selective bromination and iodination are introduced on the pyridine and oxazole rings. The bromine is typically introduced at the 4-position and iodine at the 6-position of the oxazolo-pyridine system.

  • Formation of boronic acid derivatives from bromomethyl intermediates via reaction with trimethyl borate in the presence of catalysts is a critical step. These boronic acids serve as coupling partners in Suzuki-Miyaura cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

  • The Suzuki-Miyaura coupling reaction is employed to couple boronic acid intermediates with halogenated pyridine derivatives, facilitating the construction of the oxazolo[4,5-c]pyridine core with the desired substitution pattern.

  • Typical catalysts include [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride, with sodium carbonate as the base, in mixed solvents such as DMF and THF under nitrogen atmosphere at temperatures around 75°C for 6 hours.

  • This step yields key intermediates with high yields (around 80-82%) and good purity, as confirmed by HPLC analysis.

Oxidation and Deprotection

  • Oxidation steps using tert-butyl hydroperoxide and iodine convert intermediates to ketone or carboxylic acid functionalities at the 7-position of the pyridine ring.

  • Deprotection of MEM groups is performed using titanium tetrachloride in methylene chloride at room temperature, yielding the free hydroxyl or carboxylic acid groups with high efficiency (yield ~99%).

Representative Synthetic Procedure Summary

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Protection of 4-bromo-2-bromomethylphenol with MEMCl MEMCl, aprotic solvent, molar ratio 1:1.05-1.5 Not specified Protects phenol for stability
2 Formation of boronic acid derivative from protected bromomethyl compound Trimethyl borate, catalyst Not specified Prepares for Suzuki coupling
3 Suzuki-Miyaura coupling with 2-bromopyridine Pd(dppf)Cl2, Na2CO3, DMF/THF, 75°C, 6h 80.8 - 81.8 High yield, HPLC confirmed
4 Oxidation to ketone/carboxylic acid t-butyl hydroperoxide, iodine, water, 80°C, 6h 99 Complete conversion by HPLC
5 Deprotection of MEM group TiCl4, CH2Cl2, RT, 4h 99 Clean removal of protecting group

Research Findings and Considerations

  • The synthetic method described in patent CN110746345B emphasizes mild reaction conditions without requiring extremely low temperatures or hazardous reagents like n-butyllithium, enhancing safety and scalability for industrial production.

  • The use of protecting groups such as MEM ensures high selectivity and prevents side reactions during halogenation and coupling steps.

  • The palladium-catalyzed Suzuki coupling is a robust and widely accepted method for assembling substituted heterocycles with multiple halogen substituents.

  • Oxidation with tert-butyl hydroperoxide and iodine is efficient for introducing the carboxylic acid functionality, critical for the biological activity of the final compound.

  • The overall synthetic route balances atom economy, yield, and operational simplicity, making it suitable for both research and industrial scale-up.

Summary Table of Key Physical and Chemical Data (from PubChem and Merck)

Property Data
Molecular Formula C11H10BrIN2O3
Molecular Weight 425.02 g/mol
IUPAC Name 4-bromo-2-(tert-butyl)-6-iodo-oxazolo[4,5-c]pyridine-7-carboxylic acid
CAS Number 1305325-12-5
SMILES CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C(=O)O)I)Br
Purity (commercial) ≥95% (for related compounds)
Storage 2-8 °C recommended

Q & A

Q. Table 1: Representative Synthetic Steps

StepReaction TypeKey Reagents/ConditionsPurposeReference
1CyclizationPOCl₃, refluxCore formation
2BrominationNBS, DMF, 80°CBromo substitution
3IodinationI₂, Pd(OAc)₂, DMFIodo substitution

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray Crystallography : Programs like SHELXL and OLEX2 are used for solving and refining crystal structures. SHELXL is particularly effective for handling heavy atoms (Br, I) and disordered tert-butyl groups .
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) resolve substituent positions and confirm regioselectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns .

Q. Table 2: Key Crystallographic Parameters

SoftwareFeatureApplicationReference
SHELXLTwin refinementHandling disordered tert-butyl groups
OLEX2Graphical interfaceReal-time structure visualization

Basic: How can researchers evaluate the biological potential of this compound?

Answer:

  • In vitro assays : Test antimicrobial/antiviral activity via MIC (Minimum Inhibitory Concentration) assays.
  • Molecular Docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., viral proteases) .
  • ADMET profiling : Assess solubility, metabolic stability, and toxicity using computational tools like SwissADME .

Advanced: How are crystallographic data contradictions resolved during refinement?

Answer:
Discrepancies (e.g., thermal motion in tert-butyl groups) are addressed by:

  • Twin Refinement : SHELXL’s twin law feature models twinned crystals .
  • Cross-Validation : Validate against NMR data or alternative software (e.g., OLEX2) .
  • Constraints : Apply geometric restraints to disordered regions while refining occupancy ratios .

Advanced: What computational methods analyze the electronic structure and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The B3LYP/6-31G(d) basis set is standard for halogenated heterocycles .
  • Vibrational Analysis : Simulate IR spectra to correlate with experimental data and confirm functional groups .
  • Solvent Effects : Use PCM (Polarizable Continuum Model) to study solvation behavior .

Q. Table 3: DFT Parameters for Electronic Analysis

ParameterValuePurposeReference
Basis Set6-31G(d)Optimize geometry
FunctionalB3LYPEnergy calculation

Advanced: How can reaction yields be optimized during halogenation steps?

Answer:

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts for iodination efficiency .
  • Temperature Control : Maintain 60–80°C to balance reactivity and side reactions.
  • Purification : Use preparative HPLC to isolate pure products from halogenation byproducts .

Advanced: What stability challenges arise under acidic/basic conditions?

Answer:

  • Acidic Conditions : The tert-butyl group may undergo hydrolysis. Stability tests in H₂SO₄ (e.g., 24-hour exposure at 25°C) assess degradation .
  • Basic Conditions : The oxazolo ring may open. Monitor via pH-dependent NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid

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